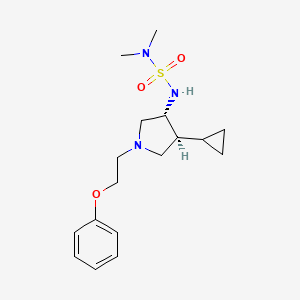![molecular formula C12H9NO5 B5610587 2-{[(4-OXO-4H-CHROMEN-2-YL)CARBONYL]AMINO}ACETIC ACID](/img/structure/B5610587.png)
2-{[(4-OXO-4H-CHROMEN-2-YL)CARBONYL]AMINO}ACETIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-OXO-4H-CHROMEN-2-YL)CARBONYL]AMINO}ACETIC ACID is a compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-OXO-4H-CHROMEN-2-YL)CARBONYL]AMINO}ACETIC ACID typically involves the reaction of 4-oxo-4H-chromene-2-carboxylic acid with glycine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(4-OXO-4H-CHROMEN-2-YL)CARBONYL]AMINO}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-{[(4-OXO-4H-CHROMEN-2-YL)CARBONYL]AMINO}ACETIC ACID involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: A naturally occurring compound with anticoagulant properties.
Warfarin: A synthetic derivative of coumarin used as an anticoagulant.
Dicoumarol: Another anticoagulant derived from coumarin.
Uniqueness
2-{[(4-OXO-4H-CHROMEN-2-YL)CARBONYL]AMINO}ACETIC ACID is unique due to its specific structural features, which allow it to interact with a different set of molecular targets compared to other chromene derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-[(4-oxochromene-2-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c14-8-5-10(12(17)13-6-11(15)16)18-9-4-2-1-3-7(8)9/h1-5H,6H2,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOINFVBTYCOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-methyl-2-(methylthio)-6,8,9,10-tetrahydropyrimido[4,5-b]-1,8-naphthyridin-5(7H)-one](/img/structure/B5610514.png)
![[(3R*,4R*)-1-[(7-fluoro-3-methyl-1H-indol-2-yl)carbonyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5610519.png)
![4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]piperidine](/img/structure/B5610527.png)
![N-(3,5-dimethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5610532.png)
![3-{[4-(1H-pyrazol-3-yl)-1-piperidinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5610542.png)
![1-(4-Fluorophenyl)-3-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5610560.png)
![3-(1-methylbutyl)-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5610569.png)
![{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5610573.png)


![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B5610594.png)
![4-methyl-N-[[(4-methylphenyl)sulfonylamino]oxymethoxy]benzenesulfonamide](/img/structure/B5610600.png)
![methyl 4-{[3-(1-piperidinyl)propanoyl]amino}benzoate hydrochloride](/img/structure/B5610604.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5610609.png)
